Didemnins
描述
Structure
2D Structure
属性
CAS 编号 |
77327-04-9 |
|---|---|
分子式 |
C49H78N6O12 |
分子量 |
943.2 g/mol |
IUPAC 名称 |
N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide |
InChI |
InChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30?,31?,34?,35?,36?,37?,38-,40+,41?,43?/m1/s1 |
InChI 键 |
XQZOGOCTPKFYKC-VSZULPIASA-N |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
手性 SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
规范 SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
产品来源 |
United States |
准备方法
Biosynthetic Production in Marine Bacteria
Discovery of Bacterial Producers
Didemnins were initially isolated from tunicates, but their structural complexity and low natural abundance hindered large-scale production. Breakthrough studies revealed that the α-proteobacteria Tistrella mobilis and Tistrella bauzanensis are the true producers of this compound. Genomic analysis of T. mobilis KA081020-065 identified a 1.1 Mb megaplasmid (pTM3) harboring the didemnin biosynthetic gene cluster (did) . This cluster encodes a 13-module hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system responsible for assembling this compound X and Y, which undergo extracellular maturation to didemnin B.
Table 1: Bacterial Strains and Didemnin Production Yields
| Bacterial Strain | Didemnin Variant | Yield (mg/L) | Reference |
|---|---|---|---|
| Tistrella mobilis KA081020-065 | Didemnin B | 15–20 | |
| Tistrella mobilis YIT 12409 | Didemnin B | 8–12 | |
| Engineered T. mobilis (2× did) | Didemnin B | ~75 |
Post-Synthetase Maturation Mechanism
The did cluster directs the synthesis of this compound X and Y, fatty acylglutamine ester derivatives that serve as precursors. Imaging mass spectrometry (IMS) captured the time-dependent extracellular conversion of these precursors to didemnin B via ester hydrolysis. This post-assembly line activation circumvents cytotoxicity by exporting inactive precursors before their extracellular activation.
Genetic Engineering for Enhanced Production
Recent efforts to overexpress the did cluster in T. mobilis achieved a 4–5-fold increase in didemnin B titers (~75 mg/L). This was accomplished by integrating a second copy of the did cluster into the bacterial genome, demonstrating the potential for industrial-scale fermentation.
Total Chemical Synthesis
Early Synthetic Strategies
The first total synthesis of this compound A, B, and C was reported in 1991, enabling decigram-scale production. Key steps included:
- Synthesis of β-Keto Acid Unit : Acylation of dibenzyl methylmalonate followed by benzyl group cleavage with boron trichloride yielded (hydroxyisovaleryl)propionic acid (Hip).
- Peptide Coupling : Activation of Hip with dicyclohexylcarbodiimide (DCC) and subsequent reaction with leucine ester produced the linear precursor.
- Macrocyclization : The pentafluorophenyl ester method in a two-phase system achieved ring closure with 75% efficiency.
Table 2: Key Reactions in Didemnin B Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hip Synthesis | BCl₃, CH₂Cl₂, −78°C | 82 | |
| Leucine Ester Coupling | DCC, DMAP, CH₂Cl₂ | 78 | |
| Macrocyclization | Pentafluorophenyl ester, H₂O/CH₂Cl₂ | 75 |
Semisynthesis from Biosynthetic Precursors
Microbial-Chemical Hybrid Platform
A groundbreaking semisynthesis platform combines high-yield microbial production of didemnin B with chemical derivatization:
- Strain Optimization : Screening of Tistrella strains identified high-producing variants, which were further engineered to boost titers to 75 mg/L.
- Chemical Conversion to Plitidepsin : Didemnin B was converted to plitidepsin via a one-step oxidation using 2-iodoxybenzoic acid (IBX), achieving >90% yield.
Derivative Synthesis and SAR Studies
Thirteen novel didemnin derivatives were synthesized by modifying the side chain and macrocycle. For example:
- Didemnin M : Replacement of the lactate moiety with glycolate (IC₅₀ = 1.2 nM vs. 2.8 nM for didemnin B).
- Photoaffinity Probes : Azide-containing derivatives enabled target identification studies, revealing interactions with eukaryotic elongation factor 1A (eEF1A).
Table 3: Selected Didemnin Derivatives and Activities
| Derivative | Modification Site | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Plitidepsin | Dehydrodidemnin B | 0.9 | |
| Didemnin M | Lactate → Glycolate | 1.2 | |
| Didemnin-PEG4-azide | C-Terminal azide | 3.5 |
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amide group may yield primary or secondary amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent due to its complex structure and functional groups.
Industry: As a precursor for the synthesis of advanced materials or pharmaceuticals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
相似化合物的比较
Key Bioactivities
- Anticancer: Didemnin B demonstrated nanomolar cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ = 0.1–1 nM in leukemia and solid tumors) and became the first marine natural product to enter Phase II clinical trials in the U.S. . However, trials were halted due to dose-limiting cardiovascular toxicity .
- Antiviral : Didemnins inhibit RNA and DNA viruses (e.g., HSV-1, influenza) at femtomolar concentrations by targeting eukaryotic translation elongation factor 1α (EF-1α), disrupting viral protein synthesis .
- Immunosuppressive: Didemnin M showed exceptional immunosuppressive activity (IC₅₀ = 0.01 nM in mixed lymphocyte reactions), surpassing cyclosporine A .
Comparison with Similar Compounds
This compound belong to a broader class of marine cyclic depsipeptides with structural and functional parallels. Below is a detailed comparison with key analogs:
Tamandarins A and B
- Structure : Tamandarins feature a 21-membered macrocycle with a hydroxyisovaleryl (Hiv) fragment instead of the Hip residue in this compound, reducing stereochemical complexity .
- Bioactivity :
- Mechanism : Shares EF-1α inhibition but lacks conclusive evidence for palmitoyl protein thioesterase 1 (PPT1) binding, a proposed target for this compound .
Dehydrodidemnin B (Aplidin®/Plitidepsin)
- Structure : A semisynthetic derivative of didemnin B with a pyruvyl-proline side chain replacing the N-linked lactate .
- Bioactivity :
- Clinical Status : Approved in Australia (2018) for relapsed/refractory multiple myeloma; Phase III trials ongoing in the EU .
Didemnin M
- Structure: Features an extended side chain with two additional amino acids (D-allo-threonine and L-leucine) compared to didemnin B .
- Bioactivity: Superior immunosuppression (IC₅₀ = 0.01 nM in murine graft-vs-host assays) . Retains antitumor activity (IC₅₀ = 0.1 nM in P388 leukemia cells) .
Patellamides and Ecteinascidins
- Patellamides : Ribosomal cyclic peptides from Lissoclinum patella with Cu²⁺-binding motifs; moderate cytotoxicity (IC₅₀ = 1–10 µM) .
- Ecteinascidins (e.g., Trabectedin) : DNA alkylators approved for soft-tissue sarcoma and ovarian cancer; structurally distinct but share tunicate origin .
Structural and Functional Comparison Tables
Table 1. Structural Features of this compound and Analogs
| Compound | Macrocycle Size | Key Structural Features | Unique Modifications |
|---|---|---|---|
| Didemnin B | 23-membered | Hip, statine, N-Me-D-Leu | Native lactate side chain |
| Dehydrodidemnin B | 23-membered | Hip, statine, pyruvyl-proline | Semisynthetic side chain |
| Tamandarin A | 21-membered | Hiv, statine, N-Me-D-Leu | Simplified macrocycle |
| Didemnin M | 23-membered | Extended side chain (D-allo-Thr, L-Leu) | Additional amino acids |
Table 2. Bioactivity and Clinical Data
| Compound | Anticancer (IC₅₀, nM) | Antiviral (EC₅₀, nM) | Immunosuppression (IC₅₀, nM) | Clinical Status |
|---|---|---|---|---|
| Didemnin B | 0.1–1 (P388 leukemia) | 0.001–0.01 (HSV-1) | 1–10 | Phase II terminated (toxicity) |
| Dehydrodidemnin B | 0.01–0.1 (Myeloma) | 0.88 (SARS-CoV-2) | N/A | Approved in Australia (2018) |
| Tamandarin A | 0.5–2 (HCT-116) | Not reported | N/A | Preclinical |
| Didemnin M | 0.1 (P388 leukemia) | Not reported | 0.01 | Preclinical |
Key Research Findings and Challenges
- Synthesis : Macrocyclization remains a bottleneck. Didemnin B synthesis requires 67 steps with <1% yield, while tamandarins are more accessible due to fewer stereocenters .
- Mechanism : EF-1α inhibition is well-established, but PPT1’s role in antiproliferative effects is debated .
- Toxicity : Didemnin B’s cardiovascular toxicity led to clinical discontinuation, whereas dehydrodidemnin B’s modified side chain reduces adverse effects .
常见问题
Q. How can researchers design a robust assay to quantify Didemnin export-hydrolysis dynamics in bacterial systems?
- Methodological Answer : Combine filtered supernatant assays (to capture extracellular hydrolases) with LC-MS/MS quantification of didemnin X/Y and B. Use gene knockout strains (e.g., Δorf2) to confirm hydrolytic enzyme roles .
Q. What controls are essential when testing Didemnin stability under physiological conditions?
- Methodological Answer : Include temperature-, pH-, and serum-stability assays. Use isotopically labeled this compound as internal standards for LC-MS quantification. Compare degradation kinetics in human plasma vs. buffer systems .
Advanced Analytical Techniques
Q. How does MALDI-imaging MS enhance spatial resolution in Didemnin biosynthesis studies?
- Methodological Answer : Section bacterial colonies at defined time points (6h–6d) and analyze metabolite distribution directly on agar plates. Overlay ion density maps with colony morphology to correlate biosynthesis with growth phase .
Q. What genomic tools are critical for elucidating Didemnin regulatory networks in tunicate symbionts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
